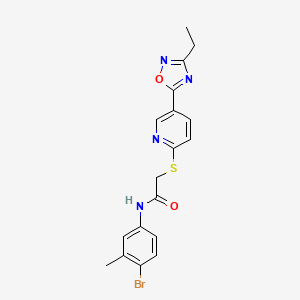
N-(4-bromo-3-methylphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-bromo-3-methylphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities. For instance, paper discusses a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which were evaluated as opioid kappa agonists. Paper describes the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives of oxadiazole compounds, which were tested for their anticancer properties on various human leukemic cell lines.
Synthesis Analysis
The synthesis of related compounds involves linear synthesis techniques, as mentioned in paper . These techniques are typically used to create a series of compounds with slight variations in their molecular structure to evaluate the impact on biological activity. The synthesis process is characterized by various analytical methods such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis. These methods ensure the purity and identity of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is complex, with multiple functional groups that may contribute to their biological activity. For example, the presence of the oxadiazole ring, as seen in the compounds studied in paper , is a common feature in many biologically active molecules. The specific substitutions on the aromatic rings and the presence of a thioacetamide group could influence the binding affinity and selectivity of the compound to its biological targets.
Chemical Reactions Analysis
While the provided papers do not detail the chemical reactions of the specific compound, they do suggest that the synthesized molecules undergo biological evaluations, which imply interactions with biological targets. For instance, the kappa-opioid agonist activity mentioned in paper suggests that the compounds can interact with opioid receptors, triggering a cascade of biological responses. Similarly, the cytotoxic effects on cancer cell lines discussed in paper indicate that these compounds may induce cell death through various biochemical pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are crucial for their biological activity and pharmacokinetic profile. These properties include solubility, stability, and reactivity, which can be inferred from the analytical characterization techniques used during synthesis. The cytotoxicity assays performed in paper also provide information on the biological properties of the compounds, such as their ability to inhibit cell growth at specific concentrations (IC50 values).
Scientific Research Applications
1,3,4-Oxadiazole Derivatives
Research Significance and Therapeutic Applications : The 1,3,4-oxadiazole moiety is a core structure in numerous synthetic molecules known for its interaction with different enzymes and receptors through various weak interactions. This interaction elicits a broad spectrum of bioactivities, making 1,3,4-oxadiazole derivatives a focal point in medicinal chemistry. Compounds based on this structure have been developed for their potential therapeutic applications across a wide range of diseases, including cancer, microbial infections, tuberculosis, inflammation, and neuropathic pain, among others (Verma et al., 2019).
Acetamide Derivatives
Biological Activities and Pharmacological Potential : Acetamide and its derivatives are explored for their diverse biological effects, demonstrating the versatility of this functional group in drug design and pharmacology. These activities range from potential carcinogenicity assessments in vitro, suggesting the importance of structural modifications to alter biological responses (Ashby et al., 1978), to serving as central nervous system agents, enhancing cognitive functions and offering potential therapeutic avenues for treating CNS disorders (Dhama et al., 2021).
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2S/c1-3-15-22-18(25-23-15)12-4-7-17(20-9-12)26-10-16(24)21-13-5-6-14(19)11(2)8-13/h4-9H,3,10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPENQQPDZJLXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2504427.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2504428.png)
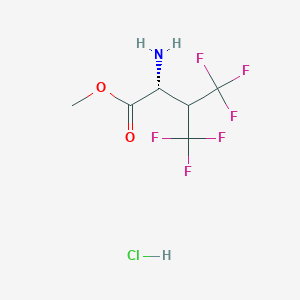
amino}oxolan-3-ol](/img/structure/B2504431.png)
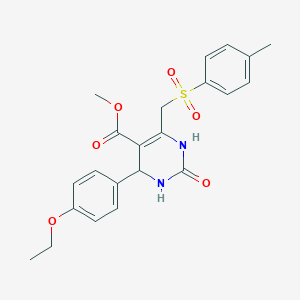
![1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2504437.png)

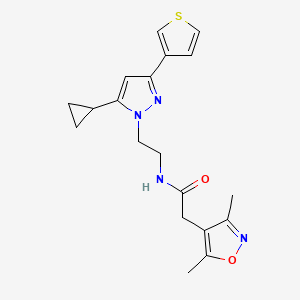
![N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide](/img/structure/B2504444.png)
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2504445.png)
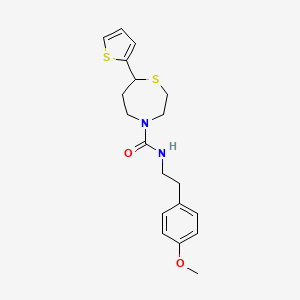

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2504448.png)
![2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2504449.png)